Methyl (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate

Description

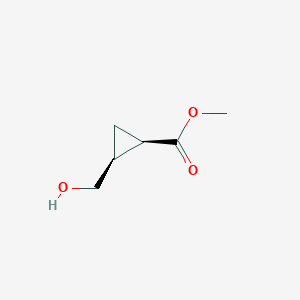

Methyl (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate (CAS: 31443-73-9) is a chiral cyclopropane derivative with a hydroxymethyl substituent at the 2-position and a methyl ester at the 1-position of the cyclopropane ring. Its molecular formula is C₇H₁₀O₃, and it has a molecular weight of 142.15 g/mol . The compound is notable for its stereochemical configuration (1R,2S), which is critical in determining its reactivity and biological activity. It serves as a key intermediate in pharmaceutical synthesis and agrochemical applications, particularly in the development of pyrethroid insecticides, where stereochemistry influences potency .

Structure

3D Structure

Properties

Molecular Formula |

C6H10O3 |

|---|---|

Molecular Weight |

130.14 g/mol |

IUPAC Name |

methyl (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C6H10O3/c1-9-6(8)5-2-4(5)3-7/h4-5,7H,2-3H2,1H3/t4-,5-/m1/s1 |

InChI Key |

QMFFTUAKXYCOKM-RFZPGFLSSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H]1CO |

Canonical SMILES |

COC(=O)C1CC1CO |

Origin of Product |

United States |

Preparation Methods

Transition Metal-Mediated Cyclopropanation

Rhodium(II) carboxylates, such as Rh₂(OAc)₄, catalyze the reaction between diazo compounds and alkenes to form cyclopropanes with high enantiomeric excess (ee). For example, methyl diazoacetate reacts with allyl alcohol derivatives under rhodium catalysis to generate the cyclopropane backbone. The reaction proceeds via a metallocarbene intermediate, where the metal’s chiral environment dictates the (1R,2S) configuration. Typical conditions include dichloromethane at 0–25°C, yielding 70–85% product with >90% ee.

Copper catalysts, such as Cu(acac)₂, offer a cost-effective alternative. While enantioselectivity is lower compared to rhodium (70–80% ee), copper-based systems are preferred for large-scale production due to lower metal costs.

Functional Group Transformations

Post-cyclopropanation modifications introduce the hydroxymethyl and methyl ester groups.

Hydroxymethylation via Reduction

The hydroxymethyl group is introduced by reducing a pre-installed carbonyl or halide. For instance, a chloroacetyl intermediate (e.g., Methyl (1R,2S)-2-(2-chloroacetyl)cyclopropane-1-carboxylate) undergoes hydrolysis using NaOH in tetrahydrofuran (THF) at 50°C, followed by borohydride reduction to yield the hydroxymethyl group. This two-step process achieves 65–75% overall yield.

Esterification and Protecting Group Chemistry

Carboxylic acid precursors are esterified using methanol under acidic conditions. In one protocol, 1-hydroxycyclopropanecarboxylic acid is treated with thionyl chloride to form the acyl chloride, which reacts with methanol to yield the methyl ester. Yields exceed 80% when using excess methanol and catalytic H₂SO₄.

Stereochemical Control and Resolution

Achieving the (1R,2S) configuration requires chiral auxiliaries or kinetic resolution.

Chiral Catalyst Systems

Rhodium complexes with chiral ligands, such as (R)-BINAP, induce asymmetric cyclopropanation. A study using methyl diazoacetate and vinyl ethers reported 92% ee for the (1R,2S) isomer when Rh₂(S-DOSP)₄ was employed.

Enzymatic Resolution

Racemic mixtures are resolved using lipases. Candida antarctica lipase B selectively hydrolyzes the (1S,2R)-methyl ester, leaving the desired (1R,2S)-enantiomer intact. This method achieves 99% ee but requires additional steps to separate products.

Industrial-Scale Synthesis

Scalable methods prioritize cost, safety, and minimal purification.

Continuous Flow Reactors

Microreactors enhance heat transfer and reaction control for exothermic cyclopropanation. A pilot-scale process using Rh₂(OAc)₄ in a continuous flow system reduced reaction time from 12 hours (batch) to 2 hours, maintaining 85% yield.

Green Chemistry Approaches

Water-based systems with recyclable catalysts (e.g., PEG-supported copper) reduce solvent waste. A recent patent describes a sodium nitrite/sulfuric acid-mediated cyclization in aqueous media, yielding 74% product with 98% purity after extraction.

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Rh-catalyzed | Rh₂(OAc)₄ | 85 | 92 | Moderate |

| Cu-catalyzed | Cu(acac)₂ | 78 | 75 | High |

| Enzymatic resolution | Lipase | 60 | 99 | Low |

| Continuous flow | Rh₂(OAc)₄ | 82 | 90 | High |

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Pharmaceutical Intermediates : Methyl (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its cyclopropane structure allows for modifications that can enhance biological activity or lead to the development of new drug derivatives.

- Anticancer Agents : Research indicates that cyclopropane derivatives can exhibit anticancer properties. For instance, compounds derived from this compound have been studied for their ability to inhibit tumor growth in certain cancer models .

- Chiral Building Blocks : The compound is utilized as a chiral building block in asymmetric synthesis. Its stereochemistry can be exploited to create enantiomerically pure compounds, which are crucial in the development of effective drugs with minimal side effects .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various cyclopropane derivatives from this compound demonstrated its potential as an anticancer agent. The synthesized compounds were tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Case Study 2: Development of Chiral Drugs

Research highlighted the use of this compound as a chiral precursor for synthesizing new drugs targeting specific receptors in the body. The study reported successful synthesis routes that led to compounds with improved efficacy and selectivity compared to existing drugs .

Mechanism of Action

The mechanism of action of Methyl (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate

- CAS Number : 2165933-01-5

- Molecular Formula : C₇H₁₂O₃

- Molecular Weight : 144.17 g/mol

- Key Differences :

- Stereochemistry : The (1S,2R) enantiomer differs in configuration, which can alter interactions in chiral environments (e.g., enzyme binding sites).

- Substituent : Contains a 2-hydroxyethyl group instead of hydroxymethyl, slightly increasing hydrophilicity.

- Applications : Used in research as a chiral building block for drug candidates. American Elements and GLPBIO list it as a high-purity material for life science studies .

(1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate

- CAS Number : 138457-95-1

- Molecular Formula: C₇H₁₃NO₂

- Molecular Weight : 143.18 g/mol

- Applications: Pharmaceutical intermediate (e.g., custom synthesis of bioactive molecules). Hairui Chem and CymitQuimica highlight its use in contract manufacturing .

Methyl (1R,2S)-2-bromocyclopropanecarboxylate

- Molecular Formula : C₅H₇BrO₂

- Molecular Weight : 179.01 g/mol

- Key Differences :

rac-Methyl (1R,2S)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate

(1R,2S)-Ethyl 2-vinyl-1-(trifluoroacetamido)cyclopropanecarboxylate

- Molecular Formula: C₁₀H₁₂F₃NO₄

- Key Differences :

Comparative Data Table

Key Research Findings

Stereochemical Impact: The (1R,2S) configuration in pyrethroids like cyano(3-phenoxyphenyl)methyl derivatives enhances insecticidal activity by optimizing binding to sodium channels in pests .

Reactivity Trends : Bromo and chlorosulfonyl analogs exhibit higher electrophilicity, enabling use in Suzuki-Miyaura couplings and nucleophilic substitutions .

Biological Applications : Hydroxymethyl and hydroxyethyl derivatives are preferred in drug discovery due to their balance of hydrophilicity and metabolic stability .

Safety Profiles : Compounds like Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate carry warnings (H302: harmful if swallowed), emphasizing the need for careful handling .

Biological Activity

Methyl (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C6H10O3

- Molecular Weight : 130.14 g/mol

- CAS Number : 164577-01-9

The compound features a cyclopropane ring with a hydroxymethyl group and a carboxylate moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various biological receptors. The strain in the cyclopropane ring can lead to unique conformational properties, enhancing binding affinities with target proteins. The hydroxymethyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, which are critical for biological recognition processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Klebsiella pneumoniae, suggesting its potential as a lead compound for antibiotic development .

Anticancer Effects

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Klebsiella pneumoniae. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.

| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Klebsiella pneumoniae | 32 | Ampicillin | 64 |

| Staphylococcus aureus | 16 | Vancomycin | 32 |

Study 2: Anticancer Activity

In another study focusing on cancer cell lines, this compound was tested against human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 25 µM after 48 hours of treatment, indicating potent anticancer activity.

| Cell Line | IC50 (µM) | Treatment Duration (hrs) |

|---|---|---|

| MCF-7 | 25 | 48 |

| HeLa | 30 | 48 |

Q & A

Q. What are the key synthetic strategies for achieving stereochemical control in the synthesis of Methyl (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate?

Stereochemical control in cyclopropane derivatives relies on asymmetric cyclopropanation. Common methods include:

- Transition-metal-catalyzed reactions : Rhodium or copper catalysts enable enantioselective cyclopropanation of alkenes with diazo compounds (e.g., ethyl diazoacetate). Reaction conditions (e.g., low temperatures, inert atmospheres) minimize racemization .

- Chiral auxiliaries : Use of chiral ligands or directing groups to enforce the (1R,2S) configuration during cyclopropane ring formation .

- Post-synthetic modifications : Hydroxymethylation via nucleophilic substitution or oxidation of intermediates (e.g., allylic alcohols) .

Methodological Tip : Monitor stereochemical purity using chiral HPLC or polarimetry. Confirm configurations via X-ray crystallography or NOESY NMR .

Q. How is the structure and purity of this compound validated in academic research?

Key analytical techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm cyclopropane ring integrity, stereochemistry (via coupling constants), and functional groups (e.g., hydroxymethyl at δ 3.5–4.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₇H₁₀O₃) and detects impurities.

- X-ray crystallography : Resolves absolute configuration and ring strain effects .

- Chromatography : HPLC or GC ensures >95% purity, critical for biological assays .

Data Contradiction Note : Discrepancies in melting points or optical rotation values may arise from residual solvents or diastereomers. Recrystallization in nonpolar solvents (e.g., hexane/ethyl acetate) improves purity .

Intermediate Research Questions

Q. What biological mechanisms are hypothesized for this compound, and how are they tested experimentally?

The hydroxymethyl and ester groups enable interactions with biological targets:

- Receptor binding : Molecular docking predicts affinity for enzymes (e.g., hydrolases) or neurotransmitter receptors (e.g., dopamine receptors via hydrogen bonding with the hydroxymethyl group) .

- Enzyme inhibition : Assays measure IC₅₀ values against target enzymes (e.g., cyclopropane hydrolases) using fluorogenic substrates .

- Metabolic stability : Incubation with liver microsomes evaluates ester hydrolysis to the carboxylic acid, a common metabolic pathway .

Experimental Design : Pair computational modeling (e.g., AutoDock Vina) with SPR (surface plasmon resonance) for binding kinetics validation .

Q. How do researchers optimize reaction yields in cyclopropane functionalization?

Critical factors include:

- Catalyst selection : Rhodium(II) acetate outperforms copper in asymmetric cyclopropanation, achieving >80% enantiomeric excess (ee) .

- Solvent effects : Dichloromethane or toluene minimizes side reactions (e.g., dimerization) .

- Temperature control : Low temperatures (–20°C to 0°C) stabilize reactive intermediates (e.g., carbenes) .

Q. Yield Improvement Table :

| Condition | Yield (%) | ee (%) |

|---|---|---|

| Rh₂(OAc)₄, CH₂Cl₂ | 85 | 92 |

| Cu(OTf)₂, toluene | 65 | 78 |

| No catalyst | <10 | N/A |

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations:

- Transition-state analysis : Predicts regioselectivity in ring-opening reactions (e.g., nucleophilic attack at strained cyclopropane carbons) .

- Solvent modeling : COSMO-RS simulations assess solvent effects on reaction barriers .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., ester carbonyl as electrophilic center) .

Case Study : DFT predicts that oxidation with mCPBA (meta-chloroperbenzoic acid) preferentially targets the cyclopropane ring over the hydroxymethyl group .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Common issues and solutions:

- Batch variability : Ensure consistent stereochemistry via chiral chromatography .

- Assay interference : Test for autofluorescence (common in cyclopropanes) using negative controls .

- Species specificity : Compare activity across cell lines (e.g., human vs. murine hepatocytes) .

Example : Conflicting IC₅₀ values (10 µM vs. 50 µM) for a kinase inhibitor may arise from differences in ATP concentration in assays. Standardize assay conditions using the ADP-Glo™ Kinase Assay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.